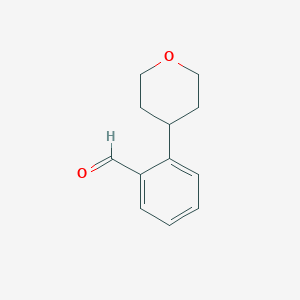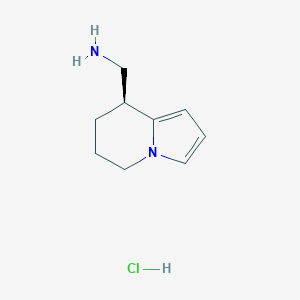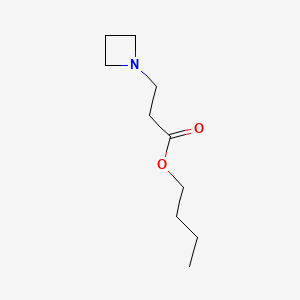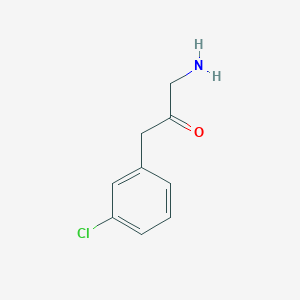![molecular formula C9H12ClNO B15070728 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired oxazepine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis techniques, which allow for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include oxazepine N-oxides, tetrahydro derivatives, and substituted oxazepines, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride involves interactions with specific molecular targets. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interface, disrupting essential cellular processes in trypanosomes and leading to cell death . Additionally, its inhibitory activities can be attributed to interactions with aromatic tryptophan residues and hydrogen bonding interactions with catalytic triad residues like serine, glutamate, and histidine .
Comparación Con Compuestos Similares
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a seven-membered ring but differ in their pharmacological activities and applications.
Thiazepines: Similar in structure but contain sulfur instead of oxygen, leading to different chemical and biological properties.
Dithiazepines: Contain two sulfur atoms in the ring, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1,2,3,5-tetrahydro-4,1-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-11-6-5-10-9;/h1-4,10H,5-7H2;1H |
Clave InChI |
HXSRKHSZYZFBEY-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=CC=CC=C2N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


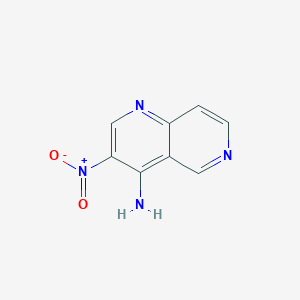
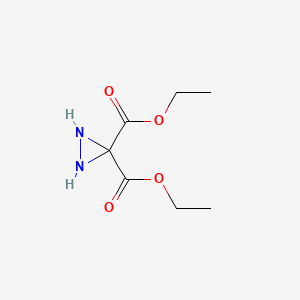
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
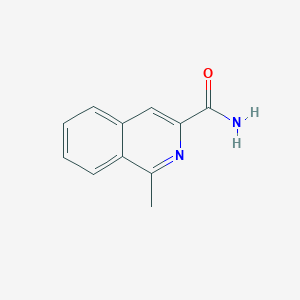
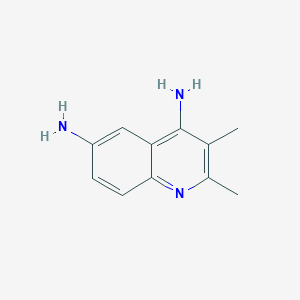
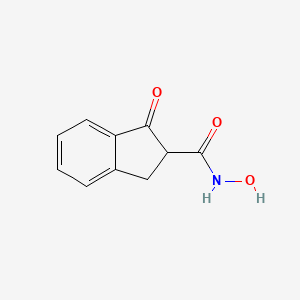
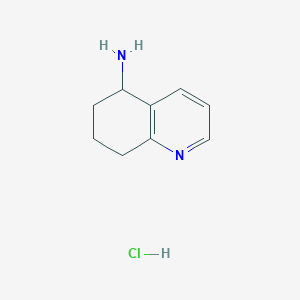

![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
